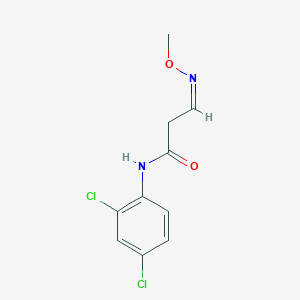

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide

描述

The methoxyimino group (-N-OCH₃) may enhance hydrogen-bonding interactions, influencing solubility and target binding.

属性

IUPAC Name |

(3Z)-N-(2,4-dichlorophenyl)-3-methoxyiminopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-16-13-5-4-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPHNGPQFRJOGO-ACAGNQJTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide typically involves the reaction of 2,4-dichloroaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is essential to optimize the production process and minimize the formation of by-products.

化学反应分析

Types of Reactions

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, amide side chains, and functional groups. Below is a detailed comparison based on synthesis, physical properties, and bioactivity:

Table 1: Structural and Physical Properties of Selected Analogs

*Estimated based on molecular formula.

Key Observations:

Substituent Effects: The 2,4-dichlorophenyl group (present in the target compound and compound 25a ) increases lipophilicity compared to methoxyphenyl analogs (e.g., ). This may enhance membrane permeability in biological systems. Methoxyimino vs.

Synthesis and Yield :

- Compound 25a achieved a 72% yield via HATU-mediated coupling, suggesting efficient synthetic routes for dichlorophenyl-propanamide derivatives. The target compound’s synthesis may follow similar protocols but lacks explicit data.

Physical Properties :

- Crystalline analogs like 25a and 3-chloro-N-(4-methoxyphenyl)propanamide exhibit defined melting points, indicating high purity. The target compound’s physical data are unreported but may align with these trends.

Structural variations (e.g., methoxyimino vs. benzazepine rings) highlight the role of substituents in modulating activity.

Structural Analysis and Implications

- Hydrogen Bonding: The methoxyimino group in the target compound can act as a hydrogen-bond acceptor, similar to the carbonyl group in 3-chloro-N-(4-methoxyphenyl)propanamide . This property is critical for target engagement in enzyme inhibitors.

生物活性

N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Dichlorophenyl Group : Enhances lipophilicity and biological interactions.

- Methoxyimino Group : May contribute to the compound's reactivity and interaction with biological targets.

The IUPAC name for this compound is (3Z)-N-(2,4-dichlorophenyl)-3-methoxyiminopropanamide, and its molecular formula is C10H10Cl2N2O2.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It has been suggested that the compound may modulate biological pathways by inhibiting or activating specific enzymes. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains. For instance:

- In vitro studies demonstrated significant inhibition of growth in certain bacterial cultures, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated:

- Cell Line Testing : The compound was tested against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Results indicated moderate to high antiproliferative activity, with IC50 values ranging from 0.02 to 0.08 μmol/mL .

- Mechanistic Studies : It appears to induce apoptosis in cancer cells through various pathways, although specific mechanisms require further elucidation.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique biological profiles:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High (IC50: 0.02-0.08 μmol/mL) | Presence of methoxyimino group |

| N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | Low | Moderate | Sulfonamide group |

| N-(2,4-dichlorophenyl)-N’-[(methoxyimino)methyl]ethanediamide | High | Low | Ethanediamide backbone |

Case Studies

- Anticancer Efficacy Study : A study published in PubMed evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it could serve as a lead compound for further development in cancer therapeutics .

- Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested promising activity that warrants further investigation into its mechanism of action and potential clinical applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-3-(methoxyimino)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 2,4-dichloroaniline with a methoxyimino-propanoyl chloride derivative under Schotten-Baumann conditions. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous dichloromethane as the solvent. Post-reaction, purify via column chromatography (silica gel, hexane:ethyl acetate 7:3) . For methoxyimino group introduction, employ oxime formation with methoxylamine hydrochloride under acidic catalysis (pH 4–5) . Monitor reaction progress using TLC (Rf ~0.6 in hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98% ).

- NMR (¹H and ¹³C) to confirm substituent positions: the 2,4-dichlorophenyl group shows aromatic protons as doublets (δ 7.2–7.5 ppm), while the methoxyimino proton appears as a singlet (δ 3.8 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 301.0234) .

Q. How can solubility and stability be evaluated for this compound in biological assays?

- Methodological Answer : Determine solubility in DMSO (stock solutions at 10 mM) and aqueous buffers (e.g., PBS) using nephelometry. For stability, incubate at 37°C for 24–72 hours and analyze degradation via HPLC. Store lyophilized samples at –20°C under argon to prevent hydrolysis of the methoxyimino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent concentrations). Standardize protocols by:

- Using orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm target engagement .

- Validating results across multiple replicates and independent labs.

- Screening for off-target effects via kinome-wide profiling or proteomics .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Synthesize analogs with modifications to:

- The dichlorophenyl ring (e.g., replacing Cl with Br or CF₃) .

- The methoxyimino group (e.g., substituting methoxy with ethoxy or hydroxylamine).

Evaluate changes using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins . Correlate computational data with IC₅₀ values from enzyme assays .

Q. How can crystallography challenges (e.g., poor crystal formation) be addressed for this compound?

- Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., dichloromethane:methanol 1:1). For refractory cases, employ co-crystallization with target proteins or use seeding techniques. Analyze hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) to interpret stability and polymorphism .

Q. What in silico tools are recommended for predicting metabolic pathways?

- Methodological Answer : Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites. Focus on hydrolytic cleavage of the methoxyimino group and oxidation of the dichlorophenyl ring. Validate predictions with LC-MS/MS analysis of hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。